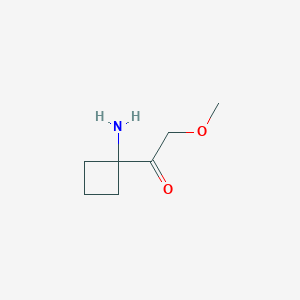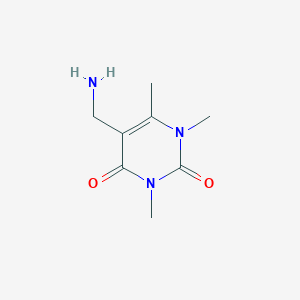
5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic organic compound with a unique structure that includes a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another approach involves the reductive amination of HMF with aqueous ammonia using a non-noble Ni/SBA-15 catalyst .
Industrial Production Methods: Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing environmental impact. The use of eco-friendly reagents and catalysts is emphasized to adhere to green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and modulators .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets are still under investigation, but its ability to mimic or inhibit natural substrates makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
5-(Hydroxymethyl)-2-furancarboxylic acid (HMF): A precursor in the synthesis of 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A related compound used in the synthesis of biopolymers.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3 |
Clé InChI |
LXLBBPJPABTJJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



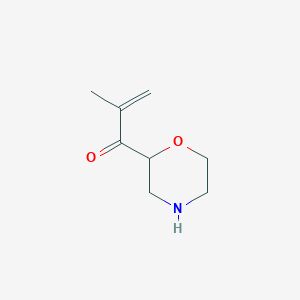
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
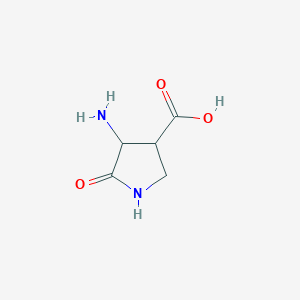
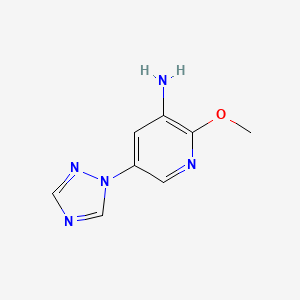
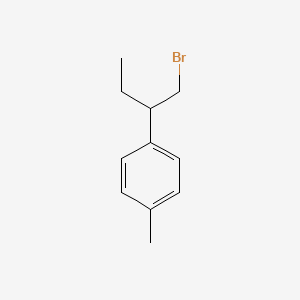
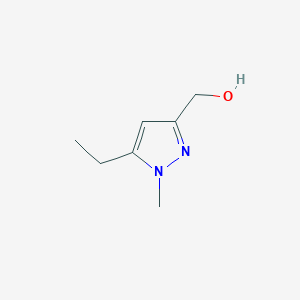
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
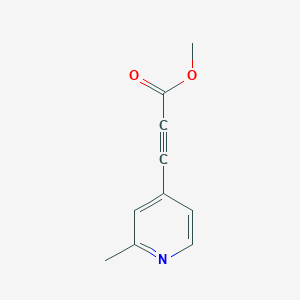

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
